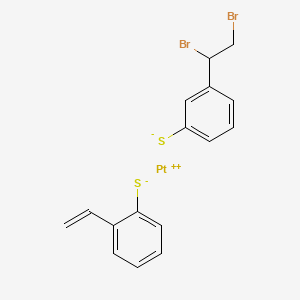
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- is a platinum-based compound with the molecular formula C16H14Br2PtS2 and a molecular weight of 625.3044 This compound is notable for its unique coordination chemistry, involving both dibromoethyl and ethenylbenzenethiolato ligands
Preparation Methods
The synthesis of Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- typically involves the reaction of platinum precursors with the appropriate thiolato ligands. One common method involves the use of platinum(II) chloride as a starting material, which reacts with 2-(1,2-dibromoethyl)benzenethiol and 2-(eta2-ethenyl)benzenethiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine .
Chemical Reactions Analysis
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) species, which may involve the addition of oxygen or other oxidizing agents.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0), often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the thiolato ligands are replaced by other ligands such as phosphines or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Platinum compounds are studied for their potential use in biological imaging and as probes for detecting specific biomolecules.
Medicine: Similar to other platinum-based drugs, this compound is investigated for its anticancer properties, particularly its ability to bind to DNA and inhibit cell division.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- involves its interaction with biological molecules. In the context of anticancer activity, the compound binds to DNA, forming cross-links that disrupt the DNA structure and inhibit replication. This leads to cell cycle arrest and apoptosis (programmed cell death). The compound’s ability to form stable complexes with various ligands also makes it a versatile tool in catalysis and materials science .
Comparison with Similar Compounds
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- can be compared with other platinum-based compounds such as:
Cisplatin: A well-known anticancer drug that forms DNA cross-links, leading to cell death.
Carboplatin: Similar to cisplatin but with a different ligand structure, offering reduced side effects.
Oxaliplatin: Another anticancer agent with a distinct mechanism of action involving the formation of platinum-DNA adducts.
Platinum(II) complexes with phenylpyridine and benzene-1,2-dithiolate ligands:
Each of these compounds has unique properties and applications, highlighting the versatility of platinum chemistry in various fields.
Properties
CAS No. |
73381-15-4 |
|---|---|
Molecular Formula |
C16H14Br2PtS2 |
Molecular Weight |
625.3 g/mol |
IUPAC Name |
3-(1,2-dibromoethyl)benzenethiolate;2-ethenylbenzenethiolate;platinum(2+) |
InChI |
InChI=1S/C8H8Br2S.C8H8S.Pt/c9-5-8(10)6-2-1-3-7(11)4-6;1-2-7-5-3-4-6-8(7)9;/h1-4,8,11H,5H2;2-6,9H,1H2;/q;;+2/p-2 |
InChI Key |
SNTYWHYZEIBUFZ-UHFFFAOYSA-L |
Canonical SMILES |
C=CC1=CC=CC=C1[S-].C1=CC(=CC(=C1)[S-])C(CBr)Br.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















